tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate
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Overview
Description
Tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate is a chemical compound with the molecular formula C13H24N2O2. It is characterized by its unique bicyclic structure, which includes a six-membered ring fused to a five-membered ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 6-azabicyclo[3.2.1]octane moiety. One common method involves the use of a nucleophilic substitution reaction where the tert-butyl carbamate reacts with a halogenated derivative of the 6-azabicyclo[3.2.1]octane under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine .
Scientific Research Applications
Tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows it to fit into binding sites with high affinity, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like cocaine and atropine share a similar bicyclic structure.
Other Carbamates: Compounds such as carbaryl and physostigmine also contain carbamate functional groups.
Uniqueness
Tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate is unique due to its specific combination of a tert-butyl carbamate group with the 6-azabicyclo[3.2.1]octane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
tert-butyl N-(6-azabicyclo[3.2.1]octan-5-ylmethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)14-9-13-6-4-5-10(7-13)8-15-13/h10,15H,4-9H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCSVBGZTSVSGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC(C1)CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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